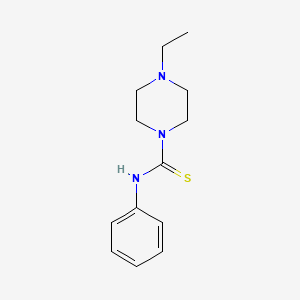![molecular formula C18H14N4O5 B5705361 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole, which is a common structural motif found in many natural products and synthetic compounds. The unique structure of 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide makes it a promising candidate for use in various scientific research fields.
Wirkmechanismus
The mechanism of action of 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide in lab experiments is its potent anticancer activity. This makes it a promising candidate for use in cancer research. Additionally, this compound has a unique structure that may allow it to interact with biological targets in novel ways. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are many possible future directions for research on 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide. One area of interest is the development of new synthetic methods for producing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Other possible future directions include exploring the use of this compound in the treatment of neurological disorders and investigating its potential as a therapeutic agent for other diseases.
Synthesemethoden
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide can be synthesized using a variety of methods. One common method involves the reaction of 1-methylindole-3-carboxaldehyde with 6-nitro-1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The resulting product can then be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
1-methyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-21-9-13(12-4-2-3-5-14(12)21)18(23)20-19-8-11-6-16-17(27-10-26-16)7-15(11)22(24)25/h2-9H,10H2,1H3,(H,20,23)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLUXMAPZAGZNA-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-indole-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
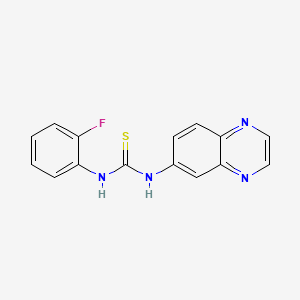
![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)


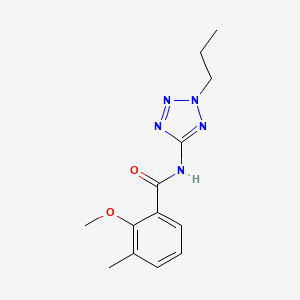
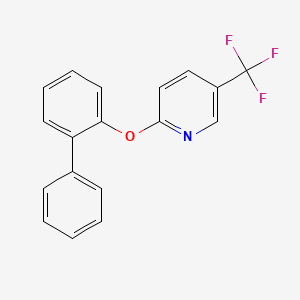
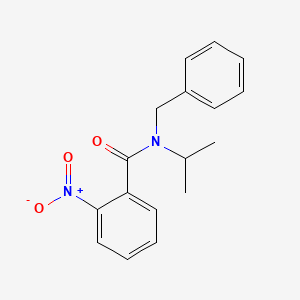
![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)
